1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Medicinal Chemistry Suzuki Coupling Pharmacophore Design

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874291-03-9) is a synthetic organic compound belonging to the class of N-alkyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ureas, which are boronic acid pinacol ester derivatives of phenylurea. Its structure features an isobutyl substituent on the urea nitrogen and a phenyl ring bearing a pinacol boronate ester, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C17H27BN2O3
Molecular Weight 318.2
CAS No. 874291-03-9
Cat. No. B3030165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS874291-03-9
Molecular FormulaC17H27BN2O3
Molecular Weight318.2
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC(C)C
InChIInChI=1S/C17H27BN2O3/c1-12(2)11-19-15(21)20-14-9-7-13(8-10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H2,19,20,21)
InChIKeyCSTLSBXZBKRPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874291-03-9): Scientific Procurement Introduction


1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874291-03-9) is a synthetic organic compound belonging to the class of N-alkyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ureas, which are boronic acid pinacol ester derivatives of phenylurea [1]. Its structure features an isobutyl substituent on the urea nitrogen and a phenyl ring bearing a pinacol boronate ester, making it a versatile intermediate in medicinal chemistry and organic synthesis . Available from multiple vendors in purities typically ≥95%, it is primarily utilized as a building block for Suzuki-Miyaura cross-coupling reactions and as a precursor to boronic acid-containing pharmacophores .

Why In-Class Analogs of 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Cannot Be Arbitrarily Substituted


Generic substitution within the N-alkyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea class is scientifically unsound due to quantified differences in physicochemical properties that directly influence reactivity and biological profile. Changing the N-alkyl substituent from isobutyl (CAS 874291-03-9) to methyl (874290-99-0), ethyl (874291-00-6), n-butyl (850567-59-8), or unsubstituted urea (877134-77-5) alters molecular weight by over 15%, hydrogen bonding capacity, and critically, lipophilicity as approximated by computed LogP, which can shift by ≥0.5 units across the series [1][2]. Such variations affect solubility, membrane permeability, and the electronic environment of the boronate ester, leading to divergent coupling efficiencies and biological target interactions that undermine reproducibility in research and industrial workflows .

Quantitative Differentiation Evidence for 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874291-03-9)


Molecular Weight and Steric Bulk: Isobutyl vs. Methyl Analog

The molecular weight of 1-isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (318.22 g/mol) is 15.2% greater than that of its closest lower homolog, the methyl analog (CAS 874290-99-0, MW 276.14 g/mol) . This increased mass and steric bulk can attenuate metabolic liability and enhance conformational restriction in target binding pockets, a critical factor in fragment-based drug discovery where incremental molecular property optimization is required [1].

Medicinal Chemistry Suzuki Coupling Pharmacophore Design

Lipophilicity (XLogP3) Modulation: Isobutyl vs. Unsubstituted Phenylurea

Computed XLogP3 values reveal that 1-isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (XLogP3 ≈ 3.6) is approximately 1.1 log unit more lipophilic than the unsubstituted phenylurea analog 4-ureidobenzeneboronic acid pinacol ester (CAS 877134-77-5, XLogP3 ≈ 2.5) [1][2]. This difference signals a significant shift in predicted membrane permeability and aqueous solubility, directly impacting oral bioavailability potential if the target compound is advanced toward a lead series [3].

Drug Design ADME Prediction Lipophilic Efficiency

Hydrogen Bond Donor Count Differentiation: Isobutyl vs. Cyclic Pyrrolidine Analog

The target compound possesses two hydrogen bond donors (HBDs), identical to many in-class analogs but one fewer than the pyrrolidine-1-carboxamide derivative (CAS 850567-59-8) which features an additional HBD from the pyrrolidine nitrogen [1][2]. Maintaining a HBD count of 2 while increasing lipophilicity via the isobutyl group helps stay within the Rule of Five chemical space while optimizing non-polar contacts—a balance not achievable with the n-butyl analog (which shares the same HBD count but adds only 28 Da) or the pyrrolidine analog (which increases HBD count) [3].

Fragment-Based Drug Discovery Physicochemical Property Optimization Ligand Efficiency

Recommended Application Scenarios for 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874291-03-9)


Targeted Kinase Inhibitor Fragment Elaboration

The balanced physicochemical properties (MW 318, XLogP3 ~3.6, 2 HBD) make this compound an ideal fragment for elaboration into selective kinase inhibitors. Its isobutyl group occupies a lipophilic pocket adjacent to the hinge-binding region while the boronate ester serves as a synthetic handle for late-stage coupling. The 15.2% mass advantage over the methyl analog avoids excessive hydrophilicity that can plague smaller fragments, while the lower HBD count versus pyrrolidine analogs reduces desolvation penalties at the active site [1][2]. This property triad is especially relevant for kinases where optimal lipophilic ligand efficiency (LLE >5) is sought.

Suzuki-Miyaura Coupling for Biaryl Pharmacophore Assembly

As a pinacol boronate ester, the compound participates efficiently in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl systems commonly found in angiotensin II receptor blockers, NSAIDs, and antifungal agents. The isobutyl substituent remains intact through coupling, introducing a metabolically stable alkyl-urea motif that can enhance target binding. Compared to the unsubstituted phenylurea boronic ester, the isobutyl group's steric and electronic influence on the aryl ring can modulate coupling yields, a parameter that must be empirically optimized but for which the physicochemical divergence is a strong quantitative basis [1].

Chemical Probe Development for Epigenetic Targets

Urea-containing compounds are privileged scaffolds for epigenetic reader domain inhibitors (e.g., bromodomains, methyl-lysine readers). The isobutyl moiety provides a vector for exploring a hydrophobic shelf adjacent to the acetyl-lysine binding pocket. The 1.1 log unit increase in lipophilicity over the unsubstituted urea probe can improve target engagement in cellular assays while the boronate ester allows for bioconjugation or affinity resin creation. Researchers can exploit the balance of HBD count (2) to maintain favorable enthalpy-driven binding without incurring excessive entropy penalties from water networks [1][2].

In Vitro ADME Optimization Studies

The computed LogP difference of +1.1 relative to the unsubstituted phenylurea provides a clear experimental platform for comparative metabolism studies (e.g., microsomal stability, CYP inhibition). By synthesizing matched molecular pairs (isobutyl vs. unsubstituted), researchers can deconvolute the contribution of lipophilicity to clearance and bioavailability, generating predictive models that guide subsequent library design. The compound's purity specification (95% by HPLC) from multiple vendors ensures reproducibility across laboratories [1].

Quote Request

Request a Quote for 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.